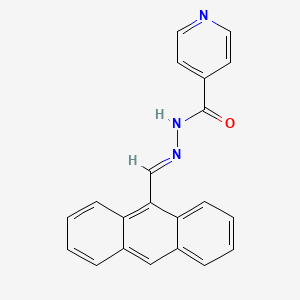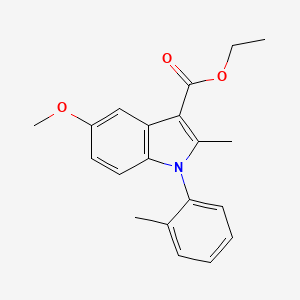![molecular formula C18H19Cl2N3 B11679153 N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11679153.png)
N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a chemical compound known for its unique structure and properties. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The compound’s structure includes a piperazine ring substituted with a 2,3-dichlorophenyl group and a 4-methylphenyl group, making it a valuable molecule for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-(4-methylphenyl)piperazine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- N-[(Z)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
- N-[(Z)-(3-chlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
- N-[(Z)-(2-bromophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine .
Uniqueness
N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19Cl2N3 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(Z)-1-(2,3-dichlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H19Cl2N3/c1-14-5-7-16(8-6-14)22-9-11-23(12-10-22)21-13-15-3-2-4-17(19)18(15)20/h2-8,13H,9-12H2,1H3/b21-13- |
InChI Key |
TVEWUNAZSQUYBC-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-N-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11679082.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11679087.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11679101.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11679102.png)
![5-(3,4-dichlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679103.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11679105.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11679106.png)



![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11679126.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11679138.png)
![2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl propanoate](/img/structure/B11679144.png)
